molecular formula C15H24N2O2 B4894504 N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine

N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine

Cat. No.: B4894504
M. Wt: 264.36 g/mol
InChI Key: MZOFTMZOVNUXAZ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine is an organic compound that features a morpholine ring substituted with a 4-(4-methoxyphenyl)butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine typically involves the reaction of 4-(4-methoxyphenyl)butan-2-one with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a morpholine ring and a 4-(4-methoxyphenyl)butan-2-yl group. This structural feature imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-13(16-17-9-11-19-12-10-17)3-4-14-5-7-15(18-2)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOFTMZOVNUXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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